4-Methoxy-3-(piperidin-4-yl)pyridine is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities.
This compound can be classified under organic compounds, specifically as a heterocyclic aromatic compound due to the presence of the pyridine ring. It is synthesized through various methods that involve the reaction of piperidine derivatives with pyridine-based structures. The compound's potential as a pharmaceutical agent makes it a subject of interest in drug discovery and development.
The synthesis of 4-methoxy-3-(piperidin-4-yl)pyridine typically involves several key steps:
4-Methoxy-3-(piperidin-4-yl)pyridine participates in various chemical reactions, primarily focusing on its role as an LSD1 inhibitor. The mechanism of action involves:
The mechanism through which 4-methoxy-3-(piperidin-4-yl)pyridine exerts its effects involves:
The physical properties of 4-methoxy-3-(piperidin-4-yl)pyridine include:
Chemical properties include:
Relevant data from studies indicate that compounds with similar structures exhibit varying degrees of biological activity depending on their substituents .
4-Methoxy-3-(piperidin-4-yl)pyridine has several noteworthy applications:
The synthesis of 4-methoxy-3-(piperidin-4-yl)pyridine derivatives relies on convergent strategies that modularize the piperidine and pyridine domains. A representative route involves reductive amination of 4-piperidone with 3-bromo-4-methoxypyridine, followed by catalytic hydrogenation (Pd/C, H₂, 50 psi) to achieve N-alkylation. This method yields the core scaffold at 78% efficiency but faces limitations in stereoselectivity for C4-asymmetric piperidines [2]. Alternatively, cyclization approaches employ glutaraldehyde derivatives and 4-methoxy-3-aminopyridine under acidic conditions, forming the piperidine ring in situ. This one-pot method streamlines production but requires precise pH control to prevent N-demethylation [9].
For C3-substituted variants, Suzuki-Miyaura cross-coupling proves essential. A 3-bromo-4-methoxypyridine intermediate reacts with pinacol boronate esters of protected piperidines (e.g., N-Boc-piperidine-4-boronic acid) using Pd(dppf)Cl₂ catalysis. This method tolerates diverse piperidine N-protecting groups (Boc, Cbz) and achieves >85% coupling efficiency [7]. Recent advances include photocatalytic C–H functionalization, where N-amidopyridinium salts react with piperidine-derived radicals under blue light, enabling direct C3–C4 bond formation without prefunctionalization [7].
Table 1: Comparison of Key Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, 25°C, 12h | 78 | Simplicity, scalability |
Cyclization | Glutaraldehyde, NH₄OAc, EtOH, reflux | 65 | One-pot ring formation |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane, 80°C | 87 | Tolerance to diverse N-protecting groups |
Photocatalytic C–H Activation | [Ir(dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LED | 72 | Avoids halogenated precursors |
Mitsunobu coupling is pivotal for linking the pyridine and piperidine moieties via ether bonds. In LSD1 inhibitor synthesis [2], 3-hydroxy-4-methoxypyridine reacts with N-Boc-piperidin-4-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The reaction proceeds through a betaine intermediate, where PPh₃ attacks DEAD to form a phosphonium ion, which deprotonates the alcohol. Nucleophilic displacement of the pyridinyl oxygen then yields the ether linkage with inversion of configuration at the piperidine C4 position. This method achieves 92% yield but requires chromatographic removal of triphenylphosphine oxide byproducts [2].
Nucleophilic aromatic substitution (SNAr) is preferred for C3-halogenated pyridines. 3-Fluoro-4-methoxypyridine undergoes displacement with piperidin-4-yl anions in DMF at 60°C. The para-methoxy group enhances ring electrophilicity through inductive effects, facilitating a concerted mechanism where fluoride is the leaving group. Kinetic studies reveal a second-order rate constant (k₂) of 1.8 × 10⁻³ M⁻¹s⁻¹, indicating moderate reactivity [2] [6]. For N-alkylation, reductive amination remains optimal: piperidin-4-one condenses with 4-methoxy-3-pyridylmethylamine under acidic conditions, followed by NaBH₄ reduction to furnish N-alkylated products stereoselectively (>20:1 trans:cis) [6].
Table 2: Performance of Coupling Agents in Mitsunobu Reactions
Coupling Agent | Base | Solvent | Yield (%) | Inversion Efficiency |
---|---|---|---|---|
DEAD/PPh₃ | None | THF | 92 | Complete |
DIAD/PBu₃ | None | Toluene | 88 | Complete |
TMAD/Polystyrene-PPh₃ | Et₃N | CH₂Cl₂ | 95 | Complete |
ADDP/NMM | None | DMF | 84 | Partial |
Piperidine nitrogen protection is indispensable during cross-coupling or electrophilic functionalization due to undesired N-alkylation or oxidation side reactions. The tert-butyloxycarbonyl (Boc) group demonstrates exceptional orthogonality: it withstands Suzuki coupling (Pd catalysis, 80°C) and Mitsunobu conditions but cleaves rapidly with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C [6]. Quantitative deprotection studies show 97% Boc removal within 30 minutes using 20% TFA, with no degradation of the pyridinyl methoxy group.
For acid-sensitive derivatives, carbamate-based groups like 2-(piperidine-1-yl)ethyl (PIP) offer an alternative. PIP ethers exhibit stability to concentrated HBr (reflux) and ortho-lithiation (n-BuLi, −78°C) but undergo "assisted removal" via N-oxidation (mCPBA) followed by Cope elimination at 60°C [5]. This two-step deprotection affords the free piperidine in 70% yield without affecting methoxypyridine rings. Benzyl-type protections (Cbz, Bn) are less ideal due to competitive O-debenzylation during hydrogenolysis of pyridine-bound halogens .
Critical considerations include:
SAR studies on 4-methoxy-3-(piperidin-4-yl)pyridine derivatives reveal stringent structural requirements for target engagement. In choline transporter (CHT) inhibitors [1], piperidine N-alkylation dramatically modulates potency. Replacing the N-H of 4-methoxy-3-(piperidin-4-yl)pyridine with methyl boosts IC₅₀ against CHT from 1.26 µM to 0.24 µM (5.2-fold), while isopropyl groups enhance metabolic stability but reduce potency (IC₅₀ = 4.22 µM). Conformational analysis suggests that N-methyl minimizes steric clash with CHT's Leu530 residue [1].
Pyridine ring modifications profoundly alter binding kinetics. Shifting the methoxy group from C4 to C5 decreases LSD1 affinity by >160-fold (Ki from 29 nM to >5 µM), attributed to loss of hydrogen bonding with Asp555 [2]. Conversely, bioisosteric replacements of pyridine with thiazole retain potency in α7 nAChR ligands but reduce CNS penetration due to increased topological polar surface area (TPSA) [6].
Table 3: Impact of Structural Modifications on Biological Activity
Modification | Target | Key SAR Finding | Potency Shift |
---|---|---|---|
N-Methylation (piperidine) | CHT | Enhanced hydrophobic pocket occupancy | IC₅₀: 1.26 µM → 0.24 µM |
C4-methoxy → C5-methoxy | LSD1 | Disrupted H-bond with Asp555 | Ki: 29 nM → 4.8 µM |
Pyridine → 3-Isopropylisoxazole | CHT | Improved log P (2.1 → 3.4) but reduced fit | IC₅₀: 0.60 µM → 4.47 µM |
Piperidine C3-methyl branch | TRPC6 | Increased selectivity over TRPC3 (>100-fold) | IC₅₀: 11 nM → 8 nM |
Stereoelectronic tuning of the methoxy group is equally critical. Demethylation to phenol abolishes CHT inhibition (IC₅₀ >100 µM), while ethoxy analogs show 40% reduced potency, indicating optimal steric bulk. In TRPC6 antagonists [4], replacing methoxy with trifluoromethoxy enhances membrane permeability (PAMPA log Pₑff = −5.2 → −4.5) but introduces hERG liability (IC₅₀ = 12 µM). The highest ligand efficiency (LE = 0.42) is achieved with unsubstituted methoxy derivatives due to balanced hydrophobicity and target complementarity [4] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1